molecular formula C5H6N2O B107350 5-(Hydroxymethyl)pyrimidine CAS No. 25193-95-7

5-(Hydroxymethyl)pyrimidine

Cat. No. B107350
CAS RN: 25193-95-7
M. Wt: 110.11 g/mol
InChI Key: TYRDEZUMAVRTEO-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrimidine is a pyrimidine derivative with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is also known by the IUPAC name 5-pyrimidinylmethanol . The compound is a solid powder at room temperature and is typically stored at 2-8°C .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)pyrimidine and its derivatives has been the subject of several studies . These studies have explored various pathways for the synthesis of these compounds, including the oxidation of the methyl of thymidine followed by its reduction .


Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)pyrimidine plays a crucial role in its thermal stability . The strength of the peptide bond and the amide bond within the pyrimidine ring, as well as the presence of electron-donating groups on the pyrimidine ring, can affect the thermal stability of the compound .


Chemical Reactions Analysis

5-(Hydroxymethyl)pyrimidine participates in various chemical reactions. For instance, it acts as an antiviral agent by inhibiting viral replication through its substitution for thymidine in viral DNA . This inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)pyrimidine is a solid powder with a molecular weight of 110.12 . It has a density of 1.228g/cm^3, a melting point of 58-60°C, and a boiling point of 250.784°C at 760 mmHg . It is also flammable .

Scientific Research Applications

Pharmaceutical Intermediate for Statins

5-Pyrimidinemethanol: serves as a key intermediate in the synthesis of rosuvastatin , a widely used statin . Statins are crucial for managing cholesterol levels and preventing cardiovascular diseases. The compound is involved in an efficient synthetic approach that utilizes aerobic oxidation under mild conditions, which is advantageous for large-scale pharmaceutical production .

Precursor for Antimicrobial Agents

Research indicates the potential of 5-Pyrimidinemethanol derivatives in biocidal activity, suggesting its effectiveness in controlling the growth of algae and bacteria in water systems. This opens up possibilities for its use in developing new antimicrobial agents that could be applied in water disinfection and environmental management.

Environmental Management

Studies have explored the role of 5-Pyrimidinemethanol in environmental management, particularly in controlling microorganism growth in aquatic systems. Its algicidal properties could be significant in managing algal blooms, which are detrimental to water quality and ecosystem balance.

Nanomaterials Synthesis

5-Pyrimidinemethanol: may contribute to the synthesis of nanomaterials, which have applications in environmental improvement. Nanomaterials are utilized in various devices such as solar cells for clean energy production and coatings for building exteriors .

Chemical Synthesis

As a reagent, 5-Pyrimidinemethanol is used in the preparation of annulated 5-aryl-substituted pyridines and melanin-concentrating hormone receptor 1 antagonists . These compounds have significant implications in chemical synthesis and drug development.

Biomedical Research

The potential of 5-Pyrimidinemethanol in biomedical research is linked to its role in the synthesis of compounds with antimicrobial properties. It could be instrumental in the development of new therapeutic agents, especially in the face of rising antibiotic resistance .

Safety and Hazards

5-(Hydroxymethyl)pyrimidine is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation or damage to organs through prolonged or repeated exposure . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Recent studies have provided new insights into the role of 5-(Hydroxymethyl)pyrimidine and its derivatives in biological processes . These findings suggest potential future directions for research, including further exploration of the compound’s role in gene regulation, neuron development, and tumorigenesis .

properties

IUPAC Name

pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRDEZUMAVRTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573017
Record name (Pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25193-95-7
Record name 5-Pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25193-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary target sites of pyrimidin-5-ylmethanol fungicides in fungi?

A1: Research suggests that pyrimidin-5-ylmethanols primarily target two reactions in the ergosterol biosynthesis pathway: []

  • C-14 Demethylation of Sterols: This reaction, dependent on cytochrome P-450, is crucial for ergosterol synthesis. Pyrimidin-5-ylmethanols inhibit this step. []
  • C-22(23) Desaturation of Sterols: This reaction is another key step in ergosterol biosynthesis that is disrupted by pyrimidin-5-ylmethanols. []

Q2: What are the downstream effects of inhibiting ergosterol biosynthesis in fungi?

A2: Ergosterol is a vital component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q3: Is there evidence of additional target sites for pyrimidin-5-ylmethanols in fungi?

A3: While ergosterol biosynthesis inhibition is considered the primary mode of action, studies indicate the existence of secondary, albeit less sensitive, target sites. This is suggested by the observation that adding ergosterol does not fully reverse the fungitoxic effects. []

Q4: What is the proposed nature of these secondary target sites?

A4: Research suggests these secondary targets are likely heme enzymes, similar to the cytochrome P-450 involved in sterol C-14 demethylation. []

Q5: What is the primary target of pyrimidin-5-ylmethanols in higher plants?

A5: In plants, these compounds primarily target reactions within the gibberellin (GA) biosynthesis pathway, specifically those involved in converting kaurene to kaurenoic acid. These reactions are also dependent on cytochrome P-450. []

Q6: What are the consequences of inhibiting GA biosynthesis in plants?

A6: Gibberellins are plant hormones crucial for growth and development, particularly stem elongation. Inhibiting their biosynthesis leads to reduced plant height, a desirable effect in growth regulation. []

Q7: Do pyrimidin-5-ylmethanols affect plant growth beyond GA biosynthesis inhibition?

A7: Yes, high concentrations of these compounds can cause growth retardation not reversible by GA application. This suggests action on targets outside the GA pathway. []

Q8: What is the molecular formula and weight of 5-pyrimidinemethanol?

A8: 5-pyrimidinemethanol has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.

Q9: How does the presence of pine bark in growth media affect the efficacy of pyrimidin-5-ylmethanol growth retardants?

A9: Research shows that pine bark in growth media can significantly reduce the effectiveness of some pyrimidin-5-ylmethanol growth retardants, like ancymidol, paclobutrazol, and uniconazole. Higher concentrations are often needed in pine bark-based media to achieve the same growth control as in peat-based media. []

Q10: How do structural modifications of 2,4-diamino-5-benzylpyrimidine derivatives affect their activity against bacterial dihydrofolate reductase?

A10: Studies on 2,4-diamino-5-benzylpyrimidine derivatives, which share structural similarities with pyrimidin-5-ylmethanols, demonstrate the impact of structural changes on activity: []

  • 4-Methyl-8-Methoxy Substitution: This modification on the benzyl ring enhances the inhibition of bacterial dihydrofolate reductase, with potency comparable to trimethoprim. []
  • Aromatic vs. Tetrahydroquinoline Rings: Compounds with rigid aromatic rings exhibit greater enzyme inhibition, while those with tetrahydroquinoline rings demonstrate better selectivity. []
  • N-1 Substitution: Specificity is further influenced by substituents at the N-1 position of 4-methyl-8-methoxy derivatives. The spatial arrangement and protonation state at N-1 appear to play a role in selectivity. []

Q11: How are pyrimidin-5-ylmethanol derivatives used as growth retardants?

A11: Several pyrimidin-5-ylmethanol derivatives are used as plant growth regulators. These compounds are typically applied as soil drenches, foliar sprays, or bulb dips. [, , , , , , , ] Examples include:

  • Ancymidol: Commonly used to control the height of various plants, including Easter lilies, poinsettias, and various foliage plants. [, , , , , , , , , , , , ]
  • Flurprimidol: Effective in retarding the growth of a wide range of plants, including southern pine seedlings, Easter lilies, and turfgrasses. [, , , , , , , , ]
  • EL-500: Successfully used for dwarfing southern pine seedlings without apparent toxicity. []

Q12: How effective are 2,4-diamino-5-benzylpyrimidine derivatives as antibacterial agents?

A12: These compounds exhibit potent inhibition of bacterial dihydrofolate reductase, a key enzyme in folate metabolism, essential for bacterial growth. This inhibition translates to broad-spectrum antibacterial activity in vitro. []

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